molecular formula C21H24N2O2 B4510546 [(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine

[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4510546
M. Wt: 336.4 g/mol
InChI Key: XOEDYIGLUFHKJZ-UHFFFAOYSA-N
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Description

The compound [(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine features a naphthalene core substituted with an isopropoxy group at position 2. A methylene bridge connects the naphthalene to an amine, which is further linked to a 2-(pyridin-2-yloxy)ethyl moiety.

Properties

IUPAC Name

N-[(2-propan-2-yloxynaphthalen-1-yl)methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(2)25-20-11-10-17-7-3-4-8-18(17)19(20)15-22-13-14-24-21-9-5-6-12-23-21/h3-12,16,22H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEDYIGLUFHKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)CNCCOC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene derivative: The starting material, 2-isopropoxynaphthalene, is synthesized through the alkylation of naphthalene with isopropyl alcohol in the presence of an acid catalyst.

    Introduction of the pyridine moiety: The naphthalene derivative is then reacted with 2-chloropyridine in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone and pyridine N-oxide derivatives.

    Reduction: Reduction reactions can yield the corresponding amine and alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, pyridine N-oxide derivatives, and various substituted naphthalene and pyridine compounds.

Scientific Research Applications

[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is investigated for use in organic electronic materials due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of [(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or blocking receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Naphthalene and Amine Motifs

Benzylidene-Naphthalen-1-yl-Amines ()

These compounds, such as (4-nitro-benzylidene)-naphthalen-1-yl-amine, share the naphthalene-amine backbone but replace the target compound’s isopropoxy-pyridinyloxy-ethylamine with a benzylidene imine group. Key differences include:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene moiety may enhance biological activity compared to electron-donating groups like methoxy or isopropoxy .
  • Synthesis : Prepared via condensation reactions between naphthalen-1-amine and substituted benzaldehydes, contrasting with the target compound’s likely multi-step synthesis involving ether and amine linkages.
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine ()

This compound replaces the target’s pyridinyloxy-ethyl group with a cyclohexyl-propan-2-amine chain. Key distinctions:

  • Chirality : Synthesized as enantiomers with high enantiomeric excess (99% ee), suggesting stereochemical considerations absent in the target compound’s current documentation .

Compounds with Pyridine/Oxyethyl Substituents

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ()

This structurally complex analogue shares the pyridinyloxy motif but incorporates a benzimidazole core and trifluoromethyl groups.

  • Synthesis : Involves multi-step coupling reactions with isothiocyanates and pyridinium iodides, highlighting divergent synthetic strategies .
[1-(Furan-2-yl)ethyl][1-(Naphthalen-1-yl)ethyl]amine ()

This compound substitutes the pyridinyloxy group with a furan-ethyl chain.

  • Heterocyclic Influence : The furan ring may reduce basicity compared to pyridine, altering solubility and interaction profiles .
  • Molecular Weight : Lower molar mass (265.35 g/mol) vs. the target compound’s estimated higher mass due to additional oxygen and nitrogen atoms.

Ethylamine Derivatives with Aromatic/Heterocyclic Substituents

2-(4-Methylphenyl)-2-(Pyrrolidin-1-yl)ethan-1-amine ()

This compound features a pyrrolidine ring instead of pyridine.

  • Basicity : The pyrrolidine’s saturated nitrogen likely increases basicity compared to the pyridine’s aromatic nitrogen in the target compound .
  • Applications: Pyrrolidine derivatives are common in CNS-targeting drugs, suggesting divergent therapeutic potentials.
(3,5-Di-tert-Butyl-2-Ethoxybenzylidene)-[2-(3,5-Di-tert-Butyl-1H-pyrazol-1-yl)-ethyl]amine ()

This analogue introduces sterically bulky tert-butyl groups and a pyrazole ring.

  • Steric Effects : The tert-butyl groups may hinder molecular rotation or binding, unlike the target’s less bulky isopropoxy group .
  • Crystallography : Structural parameters (e.g., bond angles) were validated using SHELXTL, a common tool in small-molecule refinement .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Synthetic Method
Target Compound Naphthalene + ethylamine 2-Isopropoxy, pyridin-2-yloxy Aromatic ether, pyridine Likely multi-step alkylation
Benzylidene-naphthalen-1-yl-amines Naphthalene + imine Nitro/methoxy/chloro benzylidene Imine linkage, substituent effects Condensation reaction
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Naphthalene + cyclohexylamine Cyclohexyl, propan-2-amine Chiral centers Reductive amination
Pyridinyloxy-benzimidazole Benzimidazole + pyridine Trifluoromethyl, pyridin-4-yloxy Electron-withdrawing groups Coupling reactions
[1-(Furan-2-yl)ethyl][1-(naphthalen-1-yl)ethyl]amine Naphthalene + furan-ethyl Furan-2-yl Heterocyclic, lower polarity Not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
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[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine

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